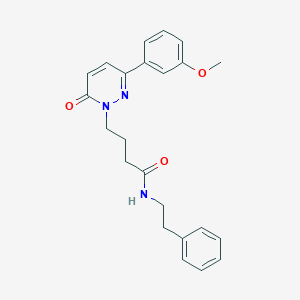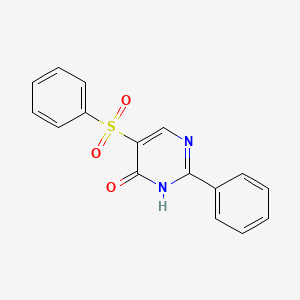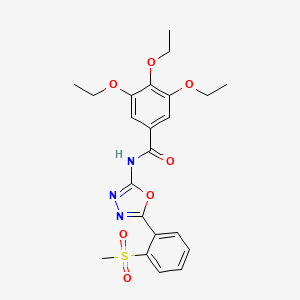
4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylbutanamide , also known as (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate , is a novel hybrid compound synthesized through a linker mode approach under reflux conditions . It combines structural elements from chalcone and salicylic acid, making it an intriguing candidate for further investigation.
Synthesis Analysis
The synthesis of this compound involves the condensation of o-tolidine with various aromatic aldehydes in absolute ethanol to form Schiff bases. These Schiff bases then undergo [2+5] cycloaddition reactions with maleic and phthalic anhydride, leading to the formation of [1,3]oxazepine-4,7-dione and [1,3]oxazepine-1,5-dione derivatives . The overall synthetic pathway is depicted in Figure 1.
Chemical Reactions Analysis
The title compound exhibits more negative binding free energy (−8.15 kcal/mol) in molecular docking studies compared to tamoxifen (−7.00 kcal/mol). This suggests potential potency against breast cancer. Furthermore, no significant change in the positioning of interacting residues was observed before and after molecular dynamics (MD) simulations .
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Alzheimer's Disease
Research has shown that certain pyridazinone derivatives, closely related to the compound , demonstrate promising inhibition of butyrylcholinesterase (BuChE), an enzyme. Particularly, the study by Dundar et al. (2019) found these compounds to be potential candidates for Alzheimer's disease treatment, highlighting their role in enzymatic inhibition and molecular docking studies (Dundar et al., 2019).
Anti-inflammatory and Analgesic Properties
Sharma and Bansal (2016) synthesized new pyridazin-3(2H)-ones, similar to the specified compound, and found them to be effective anti-inflammatory and analgesic agents with cardioprotective and ulcerogenic sparing effects (Sharma & Bansal, 2016).
Corrosion Inhibition
Nahlé et al. (2017) studied a derivative of the pyridazine ring, closely related to the target compound, for its role in corrosion inhibition of mild steel in acidic solutions. This demonstrates a potential application in industrial settings (Nahlé et al., 2017).
Synthesis of Heterocyclic Compounds
Soliman et al. (2022) explored the synthesis of various heterocyclic compounds from pyridazinone derivatives. This research underlines the chemical versatility of such compounds in creating diverse molecular structures (Soliman et al., 2022).
Cholinesterase Inhibitors and Anticancer Activity
Arfan et al. (2018) and Tumosienė et al. (2020) conducted studies on similar pyridazinone derivatives, focusing on their role as cholinesterase inhibitors and their potential anticancer activity. These studies highlight the therapeutic potential of these compounds in treating neurological disorders and cancer (Arfan et al., 2018) (Tumosienė et al., 2020).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as apocynin, are known to inhibit nadph oxidase activity . NADPH oxidase is an enzyme that reduces O2 to superoxide (O2–•), which can be used by the immune system to kill bacteria and fungi .
Mode of Action
Similar compounds like apocynin inhibit nadph oxidase activity, effectively preventing the production of superoxide in human agranulocytes or neutrophilic granulocytes . It does not, however, obstruct the phagocytic or other defense roles of granulocytes .
Biochemical Pathways
The inhibition of nadph oxidase by similar compounds can prevent the formation of free radicals, oxygen ions, and peroxides in the body , which could have downstream effects on various biochemical pathways.
Pharmacokinetics
Compounds with similar structures, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid, have been shown to undergo rapid metabolism and wide tissue distribution in sprague-dawley (sd) rats .
Result of Action
The inhibition of nadph oxidase by similar compounds can prevent the formation of free radicals, oxygen ions, and peroxides in the body , which could have various molecular and cellular effects.
Propiedades
IUPAC Name |
4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-phenylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-29-20-10-5-9-19(17-20)21-12-13-23(28)26(25-21)16-6-11-22(27)24-15-14-18-7-3-2-4-8-18/h2-5,7-10,12-13,17H,6,11,14-16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRGZBHSHWICSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,8-Diazaspiro[5.5]undecan-3-one;hydrochloride](/img/structure/B3014975.png)
![2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B3014976.png)
![N-(4-methoxyphenethyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B3014979.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide](/img/structure/B3014980.png)


![1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B3014984.png)


![4-[[1-[(2-Fluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B3014991.png)
![N~1~-[5-(4-{[4-(4-fluorophenyl)piperazino]carbonyl}piperidino)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B3014992.png)
![7-butyl-N-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3014996.png)
![N-[4-(diethylamino)phenyl]-2-hydroxybenzamide](/img/structure/B3014997.png)
![2-methoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B3014998.png)